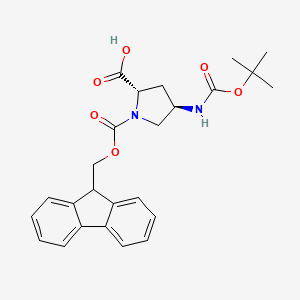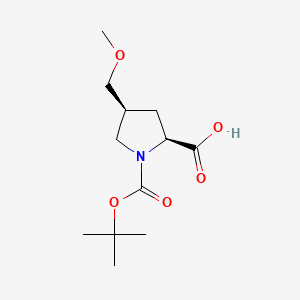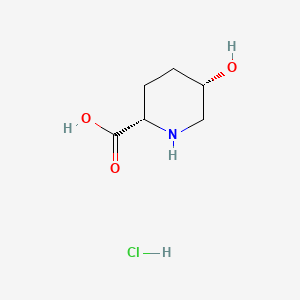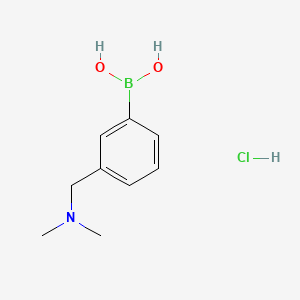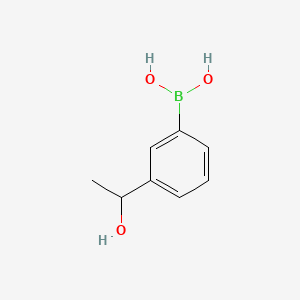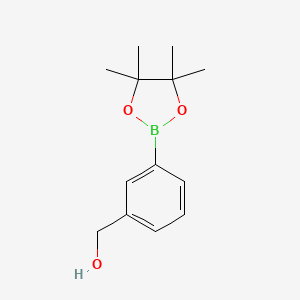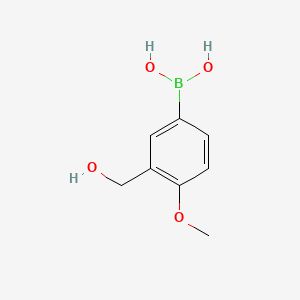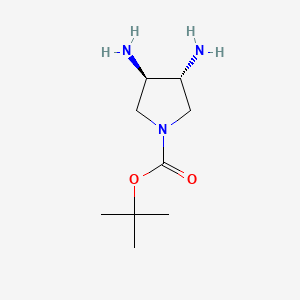
(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
Overview
Description
(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C₉H₁₉N₃O₂. It is a derivative of pyrrolidine, featuring two amino groups and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection of Amino Groups: The amino groups are protected using tert-butyl groups to prevent unwanted side reactions.
Formation of the Carboxylate Group: The carboxylate group is introduced through esterification reactions.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include reaction temperature, solvent choice, and purification methods .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting biochemical pathways.
Protein Modification: It can be used to modify proteins, altering their function and activity.
Medicine:
Drug Development: The compound is explored for its potential as a pharmaceutical intermediate, contributing to the synthesis of new drugs.
Therapeutic Agents: It may have therapeutic applications due to its biological activity.
Industry:
Material Science: The compound is used in the development of new materials with unique properties.
Chemical Manufacturing: It plays a role in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity and affecting biochemical pathways. It may also interact with proteins, leading to changes in their structure and function .
Comparison with Similar Compounds
(3R,4R)-3,4-Diaminopyrrolidine-1-carboxylate: Lacks the tert-butyl group, resulting in different chemical properties.
(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness:
Tert-butyl Group: The presence of the tert-butyl group in (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate enhances its stability and alters its reactivity compared to similar compounds.
Chemical Properties: The compound’s unique structure imparts distinct chemical properties, making it valuable in specific applications.
Properties
IUPAC Name |
tert-butyl (3R,4R)-3,4-diaminopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,10-11H2,1-3H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFRNGKMXMQTQR-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503552-68-9, 2173182-42-6 | |
| Record name | (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3S,4S)-rel-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-2-Phenyl-1-[(2R,4E)-tetrahydro-5-oxo-4-(phenylmethylene)-2-furanyl]ethyl]carbamic Acid 1,1-D](/img/new.no-structure.jpg)
![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)
